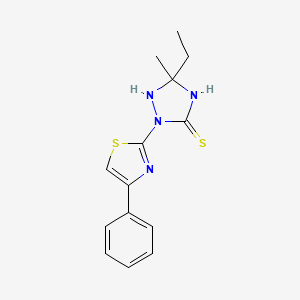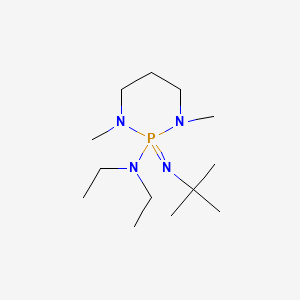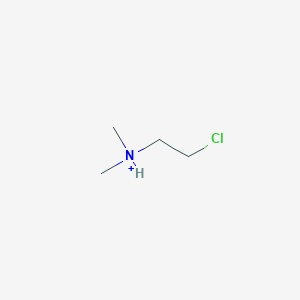
2-Dimethylammonioethyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dimethylammonioethyl chloride is an organic cation obtained by protonation of the tertiary amino function of 2-dimethylaminoethyl chloride. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-dimethylaminoethyl chloride.
Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Pharmaceutical Compounds
2-Dimethylammonioethyl chloride is crucial in pharmaceutical analysis. For instance, a study developed a GCMS method for quantifying Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in Chlorpheniramine/Chlorphenamine Maleate APIs. This method is specific, linear, accurate, precise, and robust, suitable for quantifying the impurity at ppm levels (Zate, Kothari, & Lokhande, 2017).
In Chemical Synthesis
2-Dimethylammonioethyl chloride is used in chemical synthesis, particularly in the formation of various compounds. For instance, the Vilsmeier reagent, prepared from N,N-dimethylformamide and oxalyl chloride or thionyl chloride, is an acid activator reagent that facilitates the direct [2+2] ketene–imine cycloaddition of substituted acetic acid and imines (Jarrahpour & Zarei, 2009).
In Material Science and Polymer Research
This compound finds applications in material science, particularly in the synthesis and characterization of polymers. A study synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, showing potential applications in DNA condensation and release, and interactions with bacterial cells (Sobolčiak et al., 2013).
Corrosion Inhibition in Industrial Applications
Surfactants containing 2-Dimethylammonioethyl chloride have been studied as corrosion inhibitors. For example, compounds in the series of 2-(alkyldimethylammonio) alkanol bromides show significant inhibitory effects on iron corrosion in acid chloride solutions (Elachouri et al., 1995).
Eigenschaften
Produktname |
2-Dimethylammonioethyl chloride |
|---|---|
Molekularformel |
C4H11ClN+ |
Molekulargewicht |
108.59 g/mol |
IUPAC-Name |
2-chloroethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
WQMAANNAZKNUDL-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+](C)CCCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



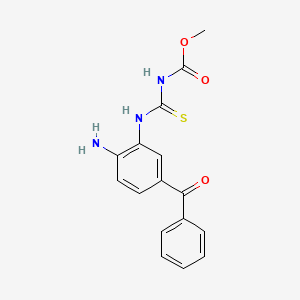
![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)
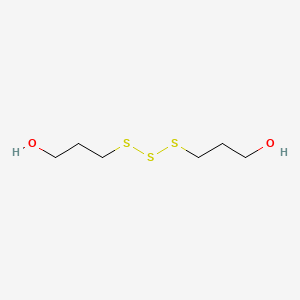
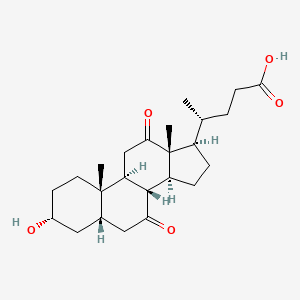
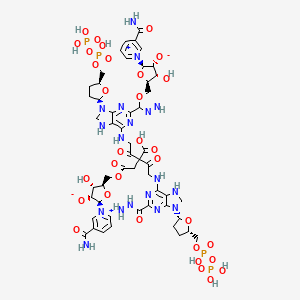
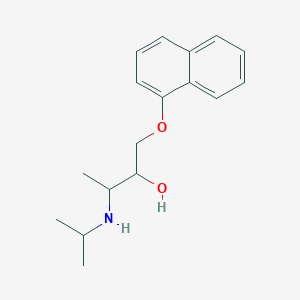
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)
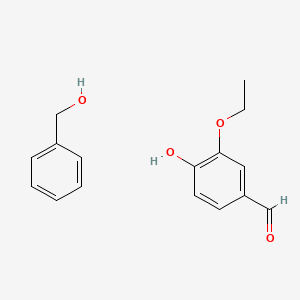
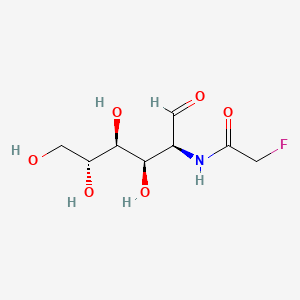
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)
